molecular formula C8H7FN2O3 B181082 4'-Fluoro-2'-nitroacetanilide CAS No. 448-39-5

4'-Fluoro-2'-nitroacetanilide

Cat. No.: B181082
CAS No.: 448-39-5
M. Wt: 198.15 g/mol
InChI Key: UZBZEUCQENVPQB-UHFFFAOYSA-N
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Description

4’-Fluoro-2’-nitroacetanilide is an organic compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.1512 It is characterized by the presence of a fluorine atom and a nitro group attached to an acetanilide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-nitroacetanilide typically involves the nitration of 4’-fluoroacetanilide. The process begins with the acetylation of 4-fluoroaniline to form 4’-fluoroacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield 4’-Fluoro-2’-nitroacetanilide .

Industrial Production Methods: Industrial production of 4’-Fluoro-2’-nitroacetanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reagent concentrations to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2’-nitroacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Fluoro-2’-nitroacetanilide has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and reduced side effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-nitroacetanilide and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 4’-Fluoro-2’-nitroacetanilide is unique due to the combined presence of both fluorine and nitro groups, which impart distinct electronic and steric effects.

Properties

IUPAC Name

N-(4-fluoro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBZEUCQENVPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196302
Record name 4'-Fluoro-2'-nitroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448-39-5
Record name 4'-Fluoro-2'-nitroacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Fluoro-2'-nitroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Fluoro-2'-nitroacetanilide
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Q & A

Q1: What can you tell us about the structure of 4'-Fluoro-2'-nitroacetanilide based on this research?

A1: The research primarily used X-ray crystallography to determine the structure of this compound. The key findings are:

  • Conformation: The molecule is not perfectly flat. The amide group is rotated 16.30° out of the plane of the aromatic ring, while the nitro group shows a greater rotation of 29.60°. [] This suggests some steric hindrance between these groups and the rest of the molecule.
  • Intermolecular Interactions: The molecules arrange themselves in chains held together by "well defined" hydrogen bonds. [] This implies that hydrogen bonding plays a significant role in the solid-state packing of this compound.

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